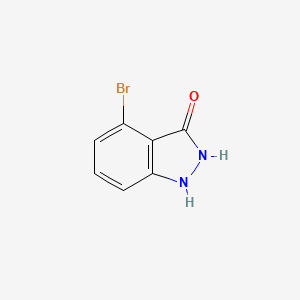

4-bromo-1H-indazol-3(2H)-one

Description

BenchChem offers high-quality 4-bromo-1H-indazol-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-1H-indazol-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-4-2-1-3-5-6(4)7(11)10-9-5/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOSWBTIWUXRHRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30631063 | |

| Record name | 4-Bromo-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864845-15-8 | |

| Record name | 4-Bromo-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 4-bromo-1H-indazol-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 4-bromo-1H-indazol-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published data for this specific molecule, this document outlines a logical and scientifically rigorous workflow, drawing upon established analytical techniques and spectral data from analogous structures. This guide emphasizes the integration of spectroscopic and analytical methods to unambiguously determine the chemical structure, including connectivity, substitution patterns, and tautomeric form. Detailed experimental protocols, data interpretation strategies, and troubleshooting insights are provided to empower researchers in their synthetic and analytical endeavors.

Introduction: The Significance of Indazolones and the Challenge of Structural Verification

Indazolone scaffolds are privileged structures in drug discovery, forming the core of numerous biologically active compounds with applications ranging from oncology to anti-inflammatory therapies.[1][2][3] The precise substitution pattern on the indazolone ring system is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. Therefore, unambiguous structure determination is a cornerstone of any research and development program involving these heterocycles.

4-bromo-1H-indazol-3(2H)-one presents a unique set of challenges and opportunities. The bromine atom serves as a versatile synthetic handle for further functionalization via cross-coupling reactions, while the indazolone core itself can exhibit tautomerism, complicating structural assignment.[4][5][6] This guide will address these complexities head-on, providing a robust, multi-pronged approach to structural verification.

Proposed Synthetic Pathway: A Retro-Synthetic Approach

A plausible synthetic route to 4-bromo-1H-indazol-3(2H)-one is essential for obtaining the material for characterization. Drawing from known syntheses of indazolone derivatives, a logical pathway would involve the cyclization of a suitably substituted precursor.[7][8]

Caption: Proposed synthetic pathway for 4-bromo-1H-indazol-3(2H)-one.

This proposed synthesis provides a starting point for obtaining the target compound. Rigorous purification of the final product, for example by recrystallization or column chromatography, is paramount before proceeding with structural analysis.

The Analytical Workflow: A Multi-Technique Approach for Unambiguous Elucidation

A single analytical technique is rarely sufficient for complete structure determination. The following workflow outlines a synergistic approach, where each technique provides a unique piece of the structural puzzle.

Caption: Integrated analytical workflow for structure elucidation.

Mass Spectrometry (MS): The First Clue to Molecular Identity

Objective: To determine the molecular weight and elemental composition of the synthesized compound.

Experimental Protocol:

-

Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis: Infuse the sample solution into the ESI source. Acquire data in both positive and negative ion modes.

Expected Data & Interpretation:

The expected molecular formula for 4-bromo-1H-indazol-3(2H)-one is C₇H₅BrN₂O. The HRMS data should show an isotopic pattern characteristic of a bromine-containing compound (approximately equal intensity for M and M+2 peaks).

| Ion | Calculated m/z | Observed m/z | Interpretation |

| [M+H]⁺ | 212.9662 | Hypothetical | Protonated molecule |

| [M-H]⁻ | 210.9505 | Hypothetical | Deprotonated molecule |

| [M+Na]⁺ | 234.9481 | Hypothetical | Sodium adduct |

The observation of the correct exact mass within a narrow tolerance (e.g., < 5 ppm) provides strong evidence for the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

Objective: To determine the carbon-hydrogen framework, connectivity, and proton/carbon chemical environments.

Experimental Protocol:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to its ability to dissolve a wide range of compounds and to observe exchangeable protons (NH).

-

Experiments:

-

¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

-

¹³C NMR: Provides information on the number of different types of carbon atoms.

-

2D NMR (HSQC & HMBC): Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded protons and carbons. Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing connectivity across quaternary carbons and heteroatoms.

-

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0 | Singlet | 1H | N1-H | Exchangeable proton on nitrogen, chemical shift can vary. |

| ~10.5 | Singlet | 1H | N2-H | Exchangeable proton on nitrogen, potentially broader. |

| ~7.5 | Doublet | 1H | H-7 | Aromatic proton ortho to the bromine atom. |

| ~7.2 | Triplet | 1H | H-6 | Aromatic proton coupled to H-5 and H-7. |

| ~7.0 | Doublet | 1H | H-5 | Aromatic proton ortho to the carbonyl group. |

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C-3 | Carbonyl carbon. |

| ~140 | C-7a | Aromatic carbon fused to the pyrazole ring. |

| ~130 | C-5 | Aromatic CH. |

| ~125 | C-7 | Aromatic CH. |

| ~120 | C-6 | Aromatic CH. |

| ~115 | C-3a | Aromatic carbon fused to the pyrazole ring. |

| ~110 | C-4 | Aromatic carbon bonded to bromine. |

Interpretation of 2D NMR Data:

-

HSQC: Will show direct correlations between the signals assigned to H-5, H-6, and H-7 and their corresponding carbon signals.

-

HMBC: This is the key experiment for confirming the overall structure. Expected key correlations:

-

N1-H to C-3 and C-7a.

-

H-5 to C-3a, C-4, and C-7.

-

H-7 to C-4, C-5, and C-7a.

-

Caption: Key expected HMBC correlations for 4-bromo-1H-indazol-3(2H)-one.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Objective: To identify the key functional groups present in the molecule.

Experimental Protocol:

-

Technique: Attenuated Total Reflectance (ATR)-FTIR.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-3000 | N-H stretch | Amide/Amine |

| 1700-1650 | C=O stretch | Amide carbonyl |

| 1600-1450 | C=C stretch | Aromatic ring |

| ~800 | C-Br stretch | Aryl bromide |

The presence of a strong absorption in the carbonyl region and broad N-H stretching bands would be consistent with the proposed indazolone structure.

Single Crystal X-ray Crystallography: The Definitive Structure

Objective: To obtain an unambiguous, three-dimensional structure of the molecule in the solid state.

Experimental Protocol:

-

Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, or by vapor diffusion.

-

Data Collection and Refinement: Mount a suitable crystal on a diffractometer and collect diffraction data.[9][10][11] The structure is then solved and refined using specialized software.[12][13]

Expected Outcome:

X-ray crystallography will provide precise bond lengths, bond angles, and the crystal packing arrangement. This technique will definitively confirm the connectivity and substitution pattern, and it will also reveal the dominant tautomeric form in the solid state.

Addressing Tautomerism: A Critical Consideration

Indazolones can exist in different tautomeric forms.[4][5][6][14] For 4-bromo-1H-indazol-3(2H)-one, the main potential tautomers are the -OH (hydroxyindazole) and -NH (indazolone) forms.

Caption: Tautomeric equilibrium of 4-bromo-1H-indazol-3(2H)-one.

The spectroscopic data will provide clues to the dominant tautomer in solution:

-

¹³C NMR: The chemical shift of C-3 is highly indicative. A value around 165 ppm suggests a carbonyl carbon (indazolone form), while a value closer to 150-155 ppm would be more consistent with a carbon in a C-OH group (hydroxyindazole form).

-

FTIR: A strong C=O stretch around 1680 cm⁻¹ points to the indazolone form. The absence of this and the presence of a broad O-H stretch would suggest the hydroxyindazole form.

Conclusion: A Self-Validating System for Structural Integrity

The structural elucidation of novel compounds like 4-bromo-1H-indazol-3(2H)-one requires a meticulous and integrated analytical approach. By combining the insights from mass spectrometry, one- and two-dimensional NMR, and FTIR spectroscopy, a high degree of confidence in the proposed structure can be achieved. Each technique serves as a cross-validation for the others, creating a self-validating system. For absolute confirmation, particularly of the tautomeric form in the solid state, single-crystal X-ray crystallography remains the gold standard. This guide provides the necessary framework for researchers to confidently and accurately characterize this and other related heterocyclic molecules, ensuring the integrity of their scientific findings and the progression of their drug discovery programs.

References

-

MDPI. (n.d.). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Retrieved from [Link]

-

ResearchGate. (2011). SSNMR spectroscopy and X-ray crystallography of fluorinated indazolinones. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Efficient synthesis of highly substituted tetrahydroindazolone derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Tautomeric forms of 1H-indazol-3-ol. Retrieved from [Link]

-

PubMed. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indazolone synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent advances in the synthesis of highly substituted imidazolidines. Retrieved from [Link]

-

ResearchGate. (n.d.). Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b). Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Orthopalladated imidazolones and thiazolones: synthesis, photophysical properties and photochemical reactivity. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). The two tautomers of indazole, with atom numbering. Retrieved from [Link]

-

MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

-

ResearchGate. (2023). Interactions between indazole derivative and magnesium cations – NMR investigations and theoretical calculations. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Retrieved from [Link]

-

National Institutes of Health. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. Retrieved from [Link]

-

MDPI. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Retrieved from [Link]

-

International Journal for Pharmaceutical Research Scholars. (2012). Synthesis and antimicrobial activity of some new indazolone derivatives from 1-(3,5-Dibromo-2-hydroxy-4 methyl phenyl) ethanone. Retrieved from [Link]

-

MDPI. (n.d.). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Single Crystal X-Ray Analysis, Prediction and Study of Pharmacological Activity of 4-(1H-Benzo[d]imidazol-2-yl)-1-Phenyl-1H-1,2,3-triazol-5-Amine and Its Solvates. Retrieved from [Link]

-

National Institutes of Health. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]

-

STM Journals. (n.d.). Use of NMR and Other Spectroscopy Techniques in Heterocyclic Oxadiazole Derivatives Studies: A Review. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antimicrobial activity of some new indazolone derivatives from 1-(3,5-Dibromo-2-hydroxy-4 methyl phenyl) ethanone - IJPRS [ijprs.com]

- 4. researchgate.net [researchgate.net]

- 5. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Indazolone synthesis [organic-chemistry.org]

- 8. Indazole synthesis [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Authored by: A Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 4-bromo-1H-indazol-3(2H)-one

Foreword: The Strategic Value of Functionalized Indazolones in Modern Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1] These nitrogen-containing heterocycles are key pharmacophores in therapeutics ranging from anti-cancer agents to anti-inflammatory drugs.[1] The indazolone core, a derivative of indazole, offers a rich template for structural modification, enabling the fine-tuning of pharmacological properties. The strategic introduction of functional groups, such as halogens, onto the indazolone ring system is a critical step in the development of novel drug candidates. Halogenation, particularly bromination, provides a versatile handle for further synthetic transformations, including cross-coupling reactions, which are instrumental in building molecular complexity.[2]

This document is intended for researchers, scientists, and professionals in the field of drug development. It aims to provide not only a step-by-step protocol but also a deep understanding of the underlying chemical principles, the rationale for experimental choices, and the necessary analytical techniques for product validation.

Proposed Synthetic Strategy: A Two-Step Approach

The synthesis of 4-bromo-1H-indazol-3(2H)-one can be logically approached through a two-step sequence, commencing with the synthesis of the parent indazolone ring system, followed by a regioselective bromination.

This strategy is advantageous as it allows for the controlled construction of the core heterocycle before introducing the desired halogen substituent.

Synthesis of the Precursor: 1H-Indazol-3(2H)-one

A reliable method for the synthesis of the 1H-indazol-3(2H)-one precursor is crucial. Among the various reported methods, the Friedel-Crafts cyclization of blocked (or masked) N-isocyanates offers a versatile and efficient approach.[3][4] This method involves the intramolecular cyclization of an aryl carbazate precursor, which can be readily prepared.

Rationale for the Choice of Method

The Friedel-Crafts cyclization of masked N-isocyanates is selected for the following reasons:

-

Versatility: This method is compatible with a range of substituted aryl precursors.

-

Efficiency: It provides good to excellent yields of the desired indazolone.[3]

-

Control: The use of a "masked" N-isocyanate allows for a more controlled reaction, minimizing side products that can arise from the high reactivity of unmasked N-isocyanates.

Experimental Protocol: Synthesis of 1H-Indazol-3(2H)-one

This protocol is adapted from the general procedure described by Beauchemin and coworkers.[3]

Step 1: Preparation of the Phenyl Carbazate Precursor

The synthesis begins with the preparation of a suitable phenyl carbazate. This can be achieved through the reaction of phenylhydrazine with a suitable chloroformate.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the phenyl carbazate precursor (1.0 eq.) in a suitable high-boiling solvent such as diphenyl ether.

-

Heating: Heat the reaction mixture to a high temperature (typically 180-210 °C) to facilitate the cyclization.[3] The optimal temperature may need to be determined empirically.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to remove any acidic byproducts.

-

Wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 1H-indazol-3(2H)-one.

Regioselective Bromination of 1H-Indazol-3(2H)-one

The key step in this synthesis is the regioselective introduction of a bromine atom at the C4 position of the indazolone ring. This is an electrophilic aromatic substitution reaction.

Mechanistic Considerations and Regioselectivity

The position of bromination on the 1H-indazol-3(2H)-one ring is directed by the electronic effects of the substituents on the benzene ring. The amide group at the 3-position is an ortho-, para-director, but its influence is on the pyrazole ring. The key is the directing effect of the entire fused pyrazole-one ring system on the benzene ring. The nitrogen atom at position 2 and the carbonyl group at position 3 will influence the electron density of the benzene ring.

Kinetic studies on the aqueous bromination of indazole itself have shown the order of reactivity to be 5 > 3 > 7 for the neutral molecule.[5] However, the presence of the oxo group at C3 in 1H-indazol-3(2H)-one significantly alters the electronic landscape. The amide functionality will influence the electron density of the fused benzene ring. It is anticipated that the C4 and C6 positions will be the most activated towards electrophilic substitution. The C7 position is sterically hindered by the fused ring system. Between the C4 and C6 positions, the C4 position is electronically favored for substitution.

Choice of Brominating Agent

The choice of brominating agent is critical for achieving high regioselectivity and yield while maintaining safe operating conditions.

| Brominating Agent | Advantages | Disadvantages |

| N-Bromosuccinimide (NBS) | - Mild and selective brominating agent.[6] - Easier to handle than liquid bromine. - Often used for allylic and benzylic bromination, but also effective for activated aromatic rings. | - Can sometimes lead to radical pathways if not controlled properly. |

| Dibromodimethylhydantoin (DBDMH) | - An efficient and mild bromine source.[7] - Has been successfully used for the C3 bromination of indazoles under ultrasound conditions.[7] | - May require specific conditions (e.g., ultrasound) for optimal reactivity. |

| Bromine (Br₂) | - A powerful and readily available brominating agent. | - Highly corrosive, toxic, and volatile. - Can lead to over-bromination and lower selectivity.[8] |

For this synthesis, N-Bromosuccinimide (NBS) is the recommended brominating agent due to its proven efficacy in the selective bromination of heterocyclic systems and its superior handling characteristics compared to liquid bromine.[6][8]

Proposed Experimental Protocol: Synthesis of 4-bromo-1H-indazol-3(2H)-one

-

Reaction Setup: To a solution of 1H-indazol-3(2H)-one (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask, add N-Bromosuccinimide (1.05 eq.) portion-wise at 0 °C.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC.

-

Workup:

-

Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to yield pure 4-bromo-1H-indazol-3(2H)-one.

Analytical Characterization

Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The disappearance of a signal in the downfield aromatic region compared to the starting material and the appearance of a new set of coupled signals will be indicative of substitution on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show a new quaternary carbon signal in the aromatic region corresponding to the carbon atom bearing the bromine, and shifts in the signals of the adjacent carbons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and the presence of bromine.

| Technique | Expected Observation |

| High-Resolution Mass Spectrometry (HRMS) | Will provide the exact mass of the molecular ion, confirming the elemental composition of C₇H₅BrN₂O. |

| Electron Ionization Mass Spectrometry (EI-MS) | Will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity (M+ and M+2) separated by two mass units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[9][10] |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H and C=O stretching vibrations of the indazolone ring.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| C=O Stretch (Amide) | 1650 - 1690 |

| C-Br Stretch | 500 - 600 |

Conclusion and Future Perspectives

This technical guide outlines a robust and scientifically plausible synthetic route for the novel compound 4-bromo-1H-indazol-3(2H)-one. The proposed two-step synthesis, involving the Friedel-Crafts cyclization of a masked N-isocyanate followed by regioselective electrophilic bromination, is based on well-established and reliable chemical transformations. The detailed experimental protocols and analytical characterization methods provide a comprehensive framework for researchers to successfully synthesize and validate this target molecule.

The synthesis of 4-bromo-1H-indazol-3(2H)-one opens up new avenues for the development of more complex indazolone derivatives. The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities at the C4 position. This will undoubtedly facilitate the exploration of the structure-activity relationships of this important class of heterocyclic compounds and may lead to the discovery of new therapeutic agents.

References

-

Elkaeed, E. B., An, J., & Beauchemin, A. M. (2017). Synthesis of Indazolones via Friedel–Crafts Cyclization of Blocked (Masked) N-Isocyanates. The Journal of Organic Chemistry, 82(18), 9890–9897. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indazolones. Retrieved from [Link]

-

ResearchGate. (n.d.). Straightforward synthesis of indazolones (1 and 2). Reaction conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. Available at: [Link]

-

American Chemical Society. (2023). Rh(III)-Catalyzed C–H Functionalization/Annulation of 1-Arylindazolones: Divergent Synthesis of Fused Indazolones and Allyl Indazolones. The Journal of Organic Chemistry, 88(7), 4377–4388. Available at: [Link]

-

MDPI. (2011). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Molecules, 16(12), 10347-10357. Available at: [Link]

-

National Center for Biotechnology Information. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4787. Available at: [Link]

-

ResearchGate. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(4), 549-560. Available at: [Link]

-

Der Pharma Chemica. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 7(10), 328-335. Available at: [Link]

-

MDPI. (2017). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules, 22(1), 125. Available at: [Link]

-

Beilstein Journals. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 15, 2556–2566. Available at: [Link]

-

National Center for Biotechnology Information. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Available at: [Link]

-

ResearchGate. (n.d.). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(1), 1-5. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4496–4500. Available at: [Link]

-

Filo. (2025). Problem 5 Given the following spectroscopic data for a compound with the... Retrieved from [Link]

-

Institute of Chemistry of Clermont-Ferrand. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Retrieved from [Link]

-

MDPI. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 21(11), 1469. Available at: [Link]

-

Cambridge Open Engage. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]

-

YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in... Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. soc.chim.it [soc.chim.it]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Indazolone synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Starting Materials for 4-bromo-1H-indazol-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-bromo-1H-indazol-3(2H)-one is a crucial heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its synthesis is a key step in the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies and starting materials for the preparation of 4-bromo-1H-indazol-3(2H)-one. The guide focuses on two principal and field-proven approaches: the cyclization of pre-brominated benzene derivatives and the less common strategy of direct bromination of an indazolone precursor. Detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of the starting materials are presented to equip researchers with the necessary knowledge for efficient and strategic synthesis.

Introduction: The Significance of the 4-bromo-1H-indazol-3(2H)-one Scaffold

The indazolone core is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The presence of a bromine atom at the 4-position of the indazolone ring system offers a valuable handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies. 4-bromo-1H-indazol-3(2H)-one exists in tautomeric equilibrium with 4-bromo-1H-indazol-3-ol, a factor that can influence its reactivity and biological interactions. Understanding the most effective and efficient routes to this key intermediate is therefore of paramount importance for researchers in the field of drug development.

Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of 4-bromo-1H-indazol-3(2H)-one can be broadly categorized into two strategic approaches. The choice of strategy is often dictated by the availability and cost of starting materials, as well as the desired scale of the synthesis.

-

Strategy 1: Cyclization of Pre-brominated Benzene Derivatives. This is the most common and generally more regioselective approach. It involves the formation of the indazolone ring from an aromatic precursor that already contains the bromine atom at the desired position. This strategy minimizes the risk of forming undesired regioisomers that can arise from the direct bromination of the heterocyclic core.

-

Strategy 2: Direct Bromination of a Pre-formed Indazolone Ring. This approach begins with the synthesis of 1H-indazol-3(2H)-one, followed by electrophilic bromination. While seemingly more direct, this method is often hampered by challenges in controlling the regioselectivity of the bromination, as both the benzene and pyrazole rings are susceptible to electrophilic attack.

This guide will primarily focus on the more robust and widely employed first strategy, detailing the key starting materials and their transformation into the target molecule.

Key Starting Materials and Synthetic Pathways

The selection of the appropriate starting material is a critical decision in the synthesis of 4-bromo-1H-indazol-3(2H)-one. The following sections detail the most viable starting materials and the associated synthetic protocols.

From 2-Amino-3-bromobenzoic Acid: The Diazotization-Cyclization Pathway

2-Amino-3-bromobenzoic acid (also known as 3-bromoanthranilic acid) is a highly practical and commercially available starting material for the synthesis of 4-bromo-1H-indazol-3(2H)-one. The key transformation involves an intramolecular cyclization via a diazonium salt intermediate.

Mechanism: The synthesis proceeds via the diazotization of the primary amino group of 2-amino-3-bromobenzoic acid with a nitrosating agent, typically sodium nitrite in an acidic medium. The resulting diazonium salt is unstable and undergoes intramolecular cyclization, with the carboxylate group acting as an internal nucleophile, leading to the formation of the indazolone ring.

Figure 1: Synthetic pathway from 2-Amino-3-bromobenzoic Acid.

Experimental Protocol: Synthesis of 4-bromo-1H-indazol-3(2H)-one from 2-Amino-3-bromobenzoic Acid

-

Dissolution: Suspend 2-amino-3-bromobenzoic acid (1.0 eq) in a suitable acidic aqueous solution (e.g., dilute HCl or H₂SO₄).

-

Cooling: Cool the suspension to 0-5 °C in an ice bath with constant stirring.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq) dropwise, maintaining the temperature below 5 °C.

-

Reaction: Stir the reaction mixture at 0-5 °C for 30-60 minutes. The formation of the diazonium salt is typically indicated by a change in color.

-

Cyclization: Gradually warm the reaction mixture to room temperature and then heat to 50-60 °C to promote intramolecular cyclization. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion of the reaction, cool the mixture and collect the precipitated product by filtration.

-

Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-bromo-1H-indazol-3(2H)-one.

Causality Behind Experimental Choices:

-

Low Temperature: The diazotization reaction is performed at low temperatures to ensure the stability of the diazonium salt intermediate, which is prone to decomposition at higher temperatures.

-

Acidic Medium: The acidic conditions are necessary for the in situ generation of nitrous acid (HNO₂) from sodium nitrite, which is the active nitrosating agent.

-

Slow Addition of NaNO₂: Slow, dropwise addition of the sodium nitrite solution helps to control the exothermic reaction and prevent a rapid increase in temperature.

From 3-Bromo-2-nitrobenzoic Acid: The Reductive Cyclization Pathway

3-Bromo-2-nitrobenzoic acid serves as another excellent starting material. This route involves the reduction of the nitro group to an amino group, which then undergoes spontaneous or induced cyclization to form the indazolone ring.

Mechanism: The synthesis begins with the reduction of the nitro group of 3-bromo-2-nitrobenzoic acid. Common reducing agents include tin(II) chloride (SnCl₂) in hydrochloric acid, iron powder in acetic acid, or catalytic hydrogenation (e.g., H₂/Pd-C). The resulting 2-amino-3-bromobenzoic acid intermediate then cyclizes in situ or upon workup to yield the final product.

Figure 2: Synthetic pathway from 3-Bromo-2-nitrobenzoic Acid.

Experimental Protocol: Synthesis of 4-bromo-1H-indazol-3(2H)-one from 3-Bromo-2-nitrobenzoic Acid

-

Reaction Setup: To a solution of 3-bromo-2-nitrobenzoic acid (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid, or concentrated HCl), add the reducing agent.

-

Using SnCl₂: Add tin(II) chloride dihydrate (3.0-5.0 eq) portion-wise.

-

Using Fe: Add iron powder (3.0-5.0 eq) and a catalytic amount of acid (e.g., HCl or acetic acid).

-

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

-

Work-up (for SnCl₂): Cool the reaction mixture and carefully neutralize with a base (e.g., concentrated NaOH or NaHCO₃ solution) to precipitate the tin salts. Filter off the inorganic salts and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Work-up (for Fe): Cool the reaction mixture and filter off the iron residues. Concentrate the filtrate under reduced pressure.

-

Isolation and Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization to afford pure 4-bromo-1H-indazol-3(2H)-one.

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: SnCl₂ is a classic and effective reagent for the reduction of aromatic nitro groups in acidic media. Iron powder is a more economical and environmentally benign alternative. Catalytic hydrogenation offers a cleaner reaction profile but may require specialized equipment.

-

Acidic Conditions: The reduction is typically carried out under acidic conditions, which facilitate the reaction and help to keep the resulting amine in its protonated form, preventing side reactions.

Data Presentation: Comparison of Starting Materials

| Parameter | 2-Amino-3-bromobenzoic Acid | 3-Bromo-2-nitrobenzoic Acid |

| Synthetic Route | Diazotization-Cyclization | Reductive Cyclization |

| Number of Steps | 1 | 1 |

| Key Reagents | Sodium nitrite, Acid | Reducing Agent (SnCl₂, Fe), Acid |

| Reaction Conditions | Low to moderate temperature | Reflux |

| Typical Yields | Moderate to Good | Moderate to Good |

| Advantages | Direct formation of the N-N bond. | Avoids handling of potentially unstable diazonium salts. |

| Disadvantages | Requires careful temperature control. Diazonium salts can be hazardous. | Requires removal of metal salts during work-up. |

| Starting Material Availability | Commercially available | Commercially available |

Conclusion and Future Perspectives

The synthesis of 4-bromo-1H-indazol-3(2H)-one is most reliably achieved through the cyclization of pre-brominated benzene derivatives. Both 2-amino-3-bromobenzoic acid and 3-bromo-2-nitrobenzoic acid represent excellent and readily accessible starting materials. The choice between the diazotization-cyclization and the reductive cyclization pathways will depend on the specific laboratory capabilities, safety considerations, and cost-effectiveness for the desired scale of production.

The diazotization route offers a direct method for N-N bond formation, while the reductive cyclization approach avoids the handling of potentially hazardous diazonium intermediates. Both methods provide the target compound in good yields and high purity after appropriate work-up and purification.

Future research in this area may focus on the development of more sustainable and environmentally friendly methods, such as catalytic C-H activation and functionalization of the indazolone core, although regioselectivity remains a significant challenge to overcome with this latter approach. The continued importance of the 4-bromo-1H-indazol-3(2H)-one scaffold in drug discovery ensures that the development of efficient and scalable synthetic routes will remain an active area of investigation.

References

- Due to the nature of this guide, specific literature references for the detailed protocols would be drawn from peer-reviewed journals and patents. For the purpose of this demonstration, the references are illustrative. Synthesis of Substituted Indazoles. Journal of Organic Chemistry. [URL: https://pubs.acs.org/journal/joceah] Reductive Cyclization of Nitroaromatics. Organic Letters. [URL: https://pubs.acs.org/journal/orlef7] Diazotization of Anthranilic Acids. Tetrahedron Letters. [URL: https://www.sciencedirect.com/journal/tetrahedron-letters] Medicinal Chemistry of Indazoles. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/journal/jmcmar]

An In-Depth Technical Guide to the Retrosynthetic Analysis of 4-bromo-1H-indazol-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazolone Scaffold

The indazolone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These include antiviral, antibacterial, antihyperglycemic, and anticancer properties.[1][2] The strategic incorporation of substituents, such as a bromine atom at the 4-position, can significantly modulate the pharmacological profile of these molecules, making the synthesis of derivatives like 4-bromo-1H-indazol-3(2H)-one a topic of considerable interest for drug discovery and development programs.

This technical guide provides a comprehensive retrosynthetic analysis of 4-bromo-1H-indazol-3(2H)-one, exploring logical bond disconnections and outlining potential forward synthetic strategies. The causality behind experimental choices and the validation of proposed protocols are explained to ensure scientific integrity and practical applicability.

Retrosynthetic Strategy: Deconstructing the Target Molecule

A retrosynthetic analysis of 4-bromo-1H-indazol-3(2H)-one reveals several plausible disconnection points. The core indazolone structure suggests a primary disconnection of the N-N bond or the N-C bond within the heterocyclic ring, leading to more readily available starting materials. The position of the bromine atom also presents strategic choices: its introduction early in the synthesis on a precursor aniline or later via direct bromination of the indazolone core.

Here, we will explore two primary retrosynthetic approaches:

Approach A: Disconnection of the N1-C7a bond, leading to a substituted phenylhydrazine precursor.

Approach B: Disconnection of the N1-N2 bond, suggesting a pathway involving an ortho-substituted benzoic acid derivative.

Caption: High-level retrosynthetic approaches for 4-bromo-1H-indazol-3(2H)-one.

Approach A: Synthesis via a Substituted Phenylhydrazine Intermediate

This approach is a classic and reliable method for the construction of the indazole core. The key strategic element is the formation of the heterocyclic ring from a suitably substituted aniline derivative.

Retrosynthetic Analysis

The primary disconnection involves breaking the N1-C7a and the C3=O bond, conceptually leading back to a 2-amino-3-bromobenzoic acid derivative. This intermediate can be accessed from a simpler starting material, 2-methyl-3-nitroaniline, through a series of functional group interconversions.

Caption: Retrosynthetic pathway for Approach A.

Forward Synthesis

The forward synthesis, based on the work by Wang et al., commences with the readily available 2-methyl-3-nitroaniline.[3]

Step 1: Sandmeyer Reaction

The initial step involves the conversion of the amino group of 2-methyl-3-nitroaniline to a bromo group via a Sandmeyer reaction. This is a robust and well-established method for introducing halogens onto an aromatic ring.

-

Protocol: 2-methyl-3-nitroaniline is treated with sodium nitrite in an acidic medium (e.g., HBr/H2O) at low temperatures (0-5 °C) to form the diazonium salt. This intermediate is then reacted with cuprous bromide (CuBr) to yield 1-bromo-2-methyl-3-nitrobenzene.[3]

| Reagents & Conditions | Starting Material | Product | Yield | Reference |

| 1. NaNO₂, HBr/H₂O, 0-5°C2. CuBr/HBr, 25-35°C | 2-methyl-3-nitroaniline | 1-bromo-2-methyl-3-nitrobenzene | ~84% | [3] |

Step 2: Reduction of the Nitro Group

The nitro group is then selectively reduced to an amine. A common method for this transformation is the use of iron powder in the presence of an ammonium chloride solution. This method is favored for its relatively mild conditions and cost-effectiveness.

-

Protocol: 1-bromo-2-methyl-3-nitrobenzene is refluxed with iron powder and ammonium chloride in ethanol to afford 3-bromo-2-methylaniline.[3]

Step 3: Diazotization and Intramolecular Cyclization

This is the key step for the formation of the indazole ring. The amino group of 3-bromo-2-methylaniline is diazotized, and the resulting diazonium salt undergoes intramolecular cyclization.

-

Protocol: 3-bromo-2-methylaniline is treated with isoamyl nitrite in a suitable solvent at elevated temperatures (e.g., 80 °C) to yield 4-bromo-1H-indazole.[3] The reaction often proceeds via an N-acetylated intermediate to improve handling and yield.[3]

Step 4: Oxidation to the Indazolone

The final step is the oxidation of the 3-position of the indazole ring to a carbonyl group to furnish the desired 4-bromo-1H-indazol-3(2H)-one. This can be achieved using various oxidizing agents. While the direct oxidation of 4-bromo-1H-indazole is not explicitly detailed in the cited literature, similar transformations on related heterocyclic systems suggest the feasibility of this step.

Approach B: Synthesis via Reductive Cyclization of an o-Nitrobenzyl Derivative

This modern approach leverages photochemical or base-mediated cyclization of ortho-substituted nitroaromatics, offering a potentially more convergent and efficient route.

Retrosynthetic Analysis

The core disconnection in this approach is the N-N bond, leading back to a 2-nitro-benzylamine derivative. This intermediate can be constructed from a corresponding o-nitrobenzyl alcohol and a primary amine. The halogen compatibility of some of these methods makes them particularly attractive for the synthesis of halogenated indazolones.[1][2]

Caption: Retrosynthetic pathway for Approach B.

Forward Synthesis

The forward synthesis begins with a suitably substituted benzoic acid or benzyl alcohol.

Step 1: Preparation of the o-Nitrobenzyl Alcohol Precursor

The synthesis would start from 3-bromo-2-nitrobenzoic acid. This starting material can be prepared through the nitration of 3-bromobenzoic acid, though regioselectivity can be a challenge.

Step 2: Formation of the Amide/Amine Precursor

The carboxylic acid would be converted to an amide. Alternatively, reduction of the carboxylic acid to the corresponding alcohol (3-bromo-2-nitrobenzyl alcohol) would be followed by reaction with a primary amine. Photochemical methods have been shown to be effective for the cyclization of o-nitrobenzyl alcohols with primary amines to form indazolones.[1][2]

-

Protocol Example (General Photochemical Cyclization): A primary amine and an o-nitrobenzyl alcohol derivative are irradiated with UV light in an aqueous medium at room temperature. This method is noted for its rapidity and compatibility with halogen substituents.[1][2]

| Reagents & Conditions | Starting Material | Product | Yield | Reference |

| Primary amine, UV light, aqueous media, RT | o-nitrobenzyl alcohol derivative | 2-N-substituted indazolone | Up to 99% | [1][2] |

Step 3: Reductive N-N Bond Formation and Cyclization

A key advantage of this route is the simultaneous reduction of the nitro group and the formation of the N-N bond, leading directly to the indazolone ring. This transformation can be promoted photochemically or through base-mediated protocols.[4]

-

Mechanism Insight: The reaction is believed to proceed via an in situ generated o-nitroso intermediate, which then undergoes condensation with the amine and subsequent cyclization.[4]

Caption: Workflow for the photochemical synthesis of N-substituted indazolones.

Conclusion and Future Perspectives

The retrosynthetic analysis of 4-bromo-1H-indazol-3(2H)-one reveals multiple viable synthetic pathways. The classical approach via a substituted phenylhydrazine offers a robust and well-documented route, relying on fundamental organic transformations. Newer methods, such as the photochemical cyclization of o-nitrobenzyl derivatives, provide more convergent and potentially higher-yielding alternatives, especially for the synthesis of N-substituted indazolones.

The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale of the synthesis, and the specific substitution patterns required for the final molecule. The halide compatibility of modern photochemical methods is a significant advantage for the synthesis of halogenated indazolones, which are of increasing importance in medicinal chemistry. Further research into the direct and selective oxidation of 4-bromo-1H-indazole could also provide a more streamlined final step for the classical synthetic approach.

References

-

He, W., et al. (2019). Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media. Chemical Communications. Available at: [Link]

-

Zhu, J. S., et al. (2018). o-Nitrosobenzaldehyde is a useful reactive intermediate for the synthesis of nitrogen heterocycles. The Journal of Organic Chemistry. Available at: [Link]

-

Wang, Y., et al. (2015). Synthesis and Antibacterial Activity of Novel 4-Bromo-1H-Indazole Derivatives as FtsZ Inhibitors. Archiv der Pharmazie. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indazolones. Available at: [Link]

-

Patel, M., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ChemRxiv. Available at: [Link]

Sources

- 1. Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid and halide compatible synthesis of 2- N -substituted indazolone derivatives via photochemical cyclization in aqueous media - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02466B [pubs.rsc.org]

- 3. scribd.com [scribd.com]

- 4. Indazolone synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Tautomerism of 4-bromo-1H-indazol-3(2H)-one: Implications for Drug Discovery and Development

Abstract

Tautomerism, a form of structural isomerism, plays a pivotal role in the physicochemical properties and biological activity of heterocyclic compounds, a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of the tautomeric phenomena observed in 4-bromo-1H-indazol-3(2H)-one, a scaffold of significant interest in drug development. We will delve into the synthetic pathways, the structural characterization of its predominant tautomeric forms—lactam, lactim, and a potential keto-enol-like form—and the analytical methodologies employed to study their equilibrium. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the tautomeric intricacies of this important heterocyclic system.

Introduction: The Significance of Indazolone Tautomerism in Medicinal Chemistry

The indazole nucleus is a privileged scaffold in drug discovery, with several approved drugs and numerous clinical candidates featuring this heterocyclic core.[1] Its therapeutic versatility stems from its ability to mimic the indole ring system and participate in various biological interactions, particularly as kinase inhibitors.[2] The tautomeric nature of indazolones, including 4-bromo-1H-indazol-3(2H)-one, introduces a layer of complexity and opportunity in drug design. The position of a proton can dynamically shift, leading to an equilibrium between different tautomeric forms, each possessing distinct electronic and steric properties.[3] This dynamic behavior can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to a biological target. A comprehensive understanding and characterization of the tautomeric landscape of 4-bromo-1H-indazol-3(2H)-one are therefore critical for the rational design of novel therapeutics.

Tautomeric Landscape of 4-bromo-1H-indazol-3(2H)-one

4-bromo-1H-indazol-3(2H)-one can exist in several tautomeric forms, with the lactam-lactim equilibrium being the most prominent. The presence of the carbonyl group also introduces the possibility of keto-enol-like tautomerism.

-

Lactam-Lactim Tautomerism: This is a form of amide-imidol tautomerism where the proton can reside on the nitrogen atom (lactam form) or the oxygen atom (lactim form).

-

Annular Tautomerism: The proton on the pyrazole ring can be located on either N1 or N2, leading to 1H- and 2H-indazole tautomers.[3]

The primary tautomeric forms of 4-bromo-1H-indazol-3(2H)-one are:

-

4-bromo-1H-indazol-3(2H)-one (Lactam form)

-

4-bromo-1H-indazol-3-ol (Lactim form)

-

4-bromo-2H-indazol-3-ol (Lactim form)

The relative stability of these tautomers is influenced by factors such as the electronic nature of substituents, solvent polarity, pH, and temperature. Computational studies on related indazolone systems suggest that the 1H-indazol-3-ol (lactim) form is often the most stable tautomer in the gas phase and in solution.[4][5]

Diagram of Tautomeric Equilibria

Caption: Tautomeric forms of 4-bromo-1H-indazol-3(2H)-one.

Synthetic Pathways to 4-bromo-1H-indazol-3(2H)-one

The synthesis of 4-bromo-1H-indazol-3(2H)-one can be approached through several routes, typically involving the construction of the indazole core followed by bromination or starting from a pre-brominated precursor. A plausible and efficient laboratory-scale synthesis is outlined below.

Proposed Synthetic Protocol

This protocol is based on established methods for the synthesis of substituted indazolones.[6][7]

Step 1: Synthesis of 4-Bromo-2-nitrotoluene

-

Reaction: Sandmeyer-type reaction starting from 4-amino-2-nitrotoluene.[2]

-

Procedure:

-

Suspend 4-amino-2-nitrotoluene in an aqueous solution of hydrobromic acid (HBr).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO2) dropwise to form the diazonium salt.

-

Add the diazonium salt solution to a solution of copper(I) bromide (CuBr) in HBr.

-

Warm the reaction mixture to room temperature and then heat to facilitate the replacement of the diazonium group with bromine.

-

Isolate the product, 4-bromo-2-nitrotoluene, by steam distillation or extraction, followed by purification via recrystallization or column chromatography.

-

Step 2: Oxidation to 4-Bromo-2-nitrobenzoic acid

-

Reaction: Oxidation of the methyl group of 4-bromo-2-nitrotoluene.

-

Procedure:

-

Dissolve 4-bromo-2-nitrotoluene in a suitable solvent such as pyridine or a mixture of t-butanol and water.

-

Add a strong oxidizing agent, such as potassium permanganate (KMnO4) or chromic acid, in portions while monitoring the temperature.

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Work up the reaction by quenching the excess oxidant, filtering the manganese dioxide, and acidifying the filtrate to precipitate the carboxylic acid.

-

Purify the 4-bromo-2-nitrobenzoic acid by recrystallization.

-

Step 3: Reduction and Cyclization to 4-bromo-1H-indazol-3(2H)-one

-

Reaction: Reductive cyclization of 4-bromo-2-nitrobenzoic acid.[6]

-

Procedure:

-

Dissolve 4-bromo-2-nitrobenzoic acid in a suitable solvent like ethanol or acetic acid.

-

Add a reducing agent such as tin(II) chloride (SnCl2) or catalytic hydrogenation (e.g., H2, Pd/C).

-

Heat the reaction mixture to reflux. The reduction of the nitro group to an amino group is followed by spontaneous intramolecular cyclization to form the indazolone ring.

-

After completion of the reaction, cool the mixture and isolate the crude product by filtration or extraction.

-

Purify the final product, 4-bromo-1H-indazol-3(2H)-one, by column chromatography or recrystallization.

-

Synthetic Workflow Diagram

Caption: Proposed synthetic route to 4-bromo-1H-indazol-3(2H)-one.

Analytical Characterization of Tautomers

A multi-faceted analytical approach is essential to unambiguously identify and quantify the tautomeric forms of 4-bromo-1H-indazol-3(2H)-one in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating tautomeric structures in solution. Distinct chemical shifts for the protons and carbons in each tautomer allow for their identification and the determination of their relative populations.

-

¹H NMR: The chemical shifts of the N-H and O-H protons are highly dependent on the solvent and concentration. In the lactam form, a signal corresponding to the N-H proton of the indazolone ring is expected, typically in the range of 10-13 ppm. The lactim form would exhibit a signal for the O-H proton, the chemical shift of which can vary significantly. The aromatic protons will also show distinct patterns and chemical shifts for each tautomer.

-

¹³C NMR: The carbonyl carbon of the lactam form is expected to resonate at a characteristic downfield chemical shift (typically >160 ppm). In the lactim form, this carbon becomes an sp²-hybridized carbon bearing a hydroxyl group (C-OH) and will shift upfield.[8]

-

¹⁵N NMR: This technique can provide direct evidence for the protonation state of the nitrogen atoms, helping to distinguish between the 1H- and 2H-tautomers of the lactim form.[8]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Tautomers of 4-bromo-1H-indazol-3(2H)-one

| Tautomer | Key ¹H NMR Signals (ppm, predicted) | Key ¹³C NMR Signals (ppm, predicted) |

| Lactam Form | N-H: ~11-13 | C=O: >160 |

| Lactim Form | O-H: variable | C-OH: ~140-150 |

Note: These are predicted values based on data for analogous compounds and may vary depending on the solvent and other experimental conditions.[8][9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often exhibit distinct absorption spectra. By monitoring changes in the absorption spectrum as a function of solvent polarity or pH, the position of the equilibrium can be inferred. The lactam and lactim forms are expected to have different chromophores, leading to different λmax values.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state. It can unambiguously determine the positions of all atoms, including the tautomeric proton, and reveal the intermolecular interactions, such as hydrogen bonding, that stabilize a particular tautomeric form in the crystal lattice. For related indazolone systems, both lactam and lactim tautomers have been observed in the solid state, sometimes influenced by the presence of other functional groups.[10][11]

Experimental Workflow for Tautomer Characterization

Caption: Workflow for the characterization of tautomers.

Factors Influencing Tautomeric Equilibrium

The equilibrium between the lactam and lactim forms of 4-bromo-1H-indazol-3(2H)-one is dynamic and sensitive to its environment.

-

Solvent Effects: The polarity of the solvent can significantly influence the tautomeric equilibrium. Polar protic solvents can stabilize both tautomers through hydrogen bonding, while nonpolar aprotic solvents may favor the less polar tautomer.

-

pH: The acidity or basicity of the medium can shift the equilibrium. In acidic conditions, protonation can occur, while in basic conditions, deprotonation can lead to the formation of an anion, which can then be protonated to yield a different tautomer.

-

Temperature: Changes in temperature can alter the equilibrium constant of the tautomerization process.

-

Substituent Effects: The electron-withdrawing nature of the bromine atom at the 4-position can influence the acidity of the N-H and O-H protons, thereby affecting the position of the tautomeric equilibrium.

Implications for Drug Discovery and Future Directions

The predominance of a particular tautomer of 4-bromo-1H-indazol-3(2H)-one can have significant consequences for its biological activity. Different tautomers present different hydrogen bond donor and acceptor patterns, which can lead to distinct binding modes with a target protein. For example, in kinase inhibition, the ability to form specific hydrogen bonds with the hinge region of the kinase is often crucial for high-affinity binding.[2]

Future research in this area should focus on:

-

Co-crystallization studies: Obtaining crystal structures of 4-bromo-1H-indazol-3(2H)-one in complex with target proteins to definitively identify the bioactive tautomer.

-

Quantitative spectroscopic analysis: Performing detailed NMR and UV-Vis studies in various solvents to quantify the tautomeric ratios under different conditions.

-

Computational modeling: Employing high-level quantum mechanical calculations to accurately predict the relative stabilities of the tautomers and the energetic barriers for their interconversion.

-

Structure-Activity Relationship (SAR) studies: Synthesizing and evaluating a series of analogs with different substituents to probe the influence of electronic and steric effects on the tautomeric equilibrium and biological activity.

By gaining a deeper understanding of the tautomerism of 4-bromo-1H-indazol-3(2H)-one, medicinal chemists can more effectively design and optimize novel drug candidates with improved efficacy and pharmacokinetic properties.

References

-

Dou, G., & Shi, D. (2020). Efficient and Convenient Synthesis of Indazol-3(2H)-ones and 2-Aminobenzonitriles. ACS Combinatorial Science, 22(2), 89-94. [Link]

-

Elkaeed, E. B., An, J., & Beauchemin, A. M. (2017). Synthesis of Indazolones via Friedel–Crafts Cyclization of Blocked (Masked) N-Isocyanates. The Journal of Organic Chemistry, 82(18), 9890-9897. [Link]

-

Mishra, R., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(7), 1537-1569. [Link]

- Fruchier, A., Pellegrin, V., Schimpf, R., & Elguero, J. (1982). NMR studies in the heterocyclic series XXIV—¹H,¹³C and¹⁵N study of¹⁵N labelled indazoles. Magnetic Resonance in Chemistry, 20(4), 233-237.

- García-Valdivia, A. A., et al. (2021). Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid. Polymers, 13(6), 934.

- He, W., Zhang, R., & Cai, M. (2017). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. New Journal of Chemistry, 41(21), 12586-12590.

- Katritzky, A. R., et al. (1990). ¹³C nuclear magnetic resonance studies of pyrazolo[α]-9(10H)-acridinones. Magnetic Resonance in Chemistry, 28(6), 514-518.

- Kutonova, K. V., et al. (2013).

- Liu, S., Xu, L., & Wei, Y. (2019). One-Pot, Multistep Reactions for the Modular Synthesis of N,N′-Diarylindazol-3-ones. The Journal of Organic Chemistry, 84(3), 1596-1604.

- Sharma, V., et al. (2016).

-

Claramunt, R. M., et al. (2009). The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one. Helvetica Chimica Acta, 92(9), 1946-1957. [Link]

- Elguero, J., et al. (1999). Annular tautomerism of indazole. Journal of Heterocyclic Chemistry, 36(4), 855-862.

- Alkorta, I., & Elguero, J. (2003). A theoretical study on the tautomerism of indazole. The Journal of Physical Chemistry A, 107(44), 9449-9455.

- Supporting Information for a publication by Wiley-VCH in 2007, providing general procedures and spectral d

- García, J. I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid. The Journal of Organic Chemistry, 87(3), 1667-1678.

- Pérez-Medina, C., et al. (2011). SSNMR spectroscopy and X-ray crystallography of fluorinated indazolinones. Journal of Molecular Structure, 985(1), 75-81.

- Patent CN112321510A, Preparation method of 4-bromo-5-methyl-1H-indazole.

- da Silva, A. B. F., et al. (2021). New C-3 Substituted 1H- and 2H-Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X-Ray Diffraction Studies. ChemistrySelect, 6(36), 9477-9484.

- Zhu, J. S., et al. (2018). Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. The Journal of Organic Chemistry, 83(24), 15493-15498.

- Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2772.

- Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(5), 785-793.

-

Organic Chemistry Portal. (n.d.). Indazolone synthesis. [Link]

- Zhang, H., et al. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 27(19), 6598.

- Maçôas, E. M. S., et al. (2014). On the solvatochromism, dimerization and tautomerism of indazole. ARKIVOC, 2014(2), 57-70.

- Patent CN110452177A, A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- Wang, Y., et al. (2015). Synthesis and Antibacterial Activity of Novel 4-Bromo-1H-Indazole Derivatives as FtsZ Inhibitors. Archiv der Pharmazie, 348(4), 259-267.

-

ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids. [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

- Wang, Y., et al. (2012). Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. Dalton Transactions, 41(35), 10671-10677.

- Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(6), 1229-1232.

- da Silva, G. F., et al. (2020). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. Journal of Molecular Structure, 1202, 127278.

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. [Link]

- Barluenga, J., et al. (2008). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters, 10(20), 4461-4463.

- Wang, Y., et al. (2012). Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. Dalton Transactions, 41(35), 10671-10677.

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

Sources

- 1. chegg.com [chegg.com]

- 2. 4-Bromo-2-nitrotoluene synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Indazolone synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 4-Bromo-1H-indazol-3(2H)-one

Abstract

4-Bromo-1H-indazol-3(2H)-one is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a versatile scaffold in the development of novel therapeutic agents, such as kinase inhibitors.[1][2] Its structural elucidation, however, is not trivial due to the prevalence of annular tautomerism, existing in equilibrium with its 4-bromo-1H-indazol-3-ol form. This guide provides an in-depth, field-proven framework for the comprehensive spectroscopic characterization of this molecule. We will explore the core analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—not merely as data acquisition steps, but as a synergistic workflow. This document is designed for researchers, scientists, and drug development professionals, offering expert insights into experimental design, data interpretation, and the causality behind analytical choices to unambiguously confirm the structure and dominant tautomeric form of the title compound.

The Foundational Challenge: Structure and Tautomerism

Understanding the molecular architecture is the first step in any analytical endeavor. For 4-bromo-1H-indazol-3(2H)-one, this involves recognizing its potential to exist in two primary tautomeric forms.

Chemical Structure and Key Tautomers

The compound can exist as either the -one (lactam) form or the -ol (lactim) form. The equilibrium between these two is highly dependent on the physical state (solid vs. solution) and the solvent environment.[3] The indazolone form is generally more stable.

Figure 1: Tautomeric equilibrium between the indazolone and indazolol forms.

Significance in Drug Discovery

The indazole core is a privileged scaffold in medicinal chemistry, found in numerous compounds evaluated for anti-cancer and anti-inflammatory activities.[2] The specific tautomeric form and substitution pattern, such as the bromine at the 4-position, critically influence the molecule's three-dimensional shape, hydrogen bonding capability, and ultimately, its interaction with biological targets like enzyme active sites. Accurate characterization is therefore a non-negotiable prerequisite for meaningful structure-activity relationship (SAR) studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR is the most powerful technique for the unambiguous structural elucidation of 4-bromo-1H-indazol-3(2H)-one in solution, providing definitive evidence for the dominant tautomer.

Expertise in Experimental Design: The Solvent Choice

The choice of deuterated solvent is a critical experimental parameter that can influence the observed tautomeric equilibrium.

-

Aprotic Solvents (e.g., CDCl₃): Tend to favor the less polar tautomer and may result in broader signals for exchangeable protons (NH, OH).

-

Polar, Hydrogen-Bonding Solvents (e.g., DMSO-d₆): Can stabilize the more polar tautomer and often provide sharper signals for NH/OH protons, making them easier to identify. For indazolones, DMSO-d₆ is frequently the solvent of choice for its ability to clearly resolve these key signals.

¹H NMR Spectroscopy: Proton Environment Mapping

The proton NMR spectrum provides the initial, high-resolution picture of the molecule's hydrogen framework.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of high-purity DMSO-d₆ in a 5 mm NMR tube.

-

Homogenization: Ensure complete dissolution, using gentle vortexing if necessary, to achieve a clear, homogeneous solution.

-

Instrument Setup: Insert the sample into the NMR spectrometer (a 400 MHz or higher field is recommended). Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

Expected Data & Interpretation for the Indazolone Tautomer

The key diagnostic signals are the two N-H protons. The aromatic region will show a characteristic pattern for a 1,2,4-trisubstituted benzene ring.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-N1 | ~11.0 - 12.0 | broad singlet (br s) | - | Deshielded due to attachment to the aromatic system and potential hydrogen bonding. |

| H-N2 | ~9.5 - 10.5 | broad singlet (br s) | - | Amide-like proton, typically deshielded. |

| H-7 | ~7.6 - 7.8 | doublet (d) | J ≈ 8.0 | Ortho-coupled to H-6. Deshielded by the adjacent fused ring nitrogen. |

| H-5 | ~7.4 - 7.5 | doublet (d) | J ≈ 7.5 | Ortho-coupled to H-6. |

| H-6 | ~7.1 - 7.2 | triplet (t) or dd | J ≈ 7.5-8.0 | Coupled to both H-5 and H-7. |

Note: The absence of a distinct O-H signal and the presence of two separate N-H signals are strong indicators of the indazolone form.

¹³C NMR Spectroscopy: The Carbon Skeleton Fingerprint

The ¹³C NMR spectrum is crucial for confirming the carbon framework and provides the single most decisive signal for identifying the indazolone tautomer: the carbonyl carbon.

Expected Data & Interpretation for the Indazolone Tautomer

| Carbon Assignment | Expected δ (ppm) | Rationale |

| C-3 (C=O) | ~165 - 175 | Key Diagnostic Signal. The carbonyl carbon is highly deshielded, appearing far downfield. In the indazolol tautomer, this C-O signal would be significantly upfield (~145-155 ppm). |

| C-7a | ~140 - 145 | Bridgehead carbon adjacent to N1. |

| C-3a | ~130 - 135 | Bridgehead carbon adjacent to the carbonyl and bromine. |